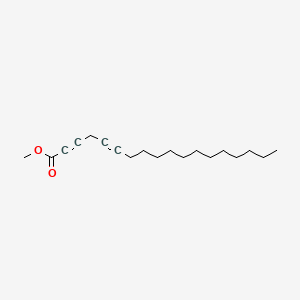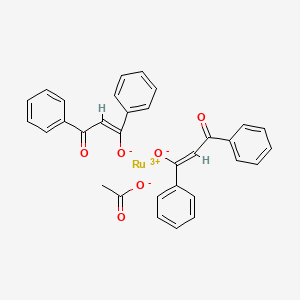
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diphenylmethoxy group and a morpholinoethylamine moiety, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride typically involves the reaction of diphenylmethanol with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality.
化学反応の分析
Types of Reactions
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylmethanone derivatives, while reduction can produce secondary amines.
科学的研究の応用
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antihistaminic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to histamine receptors, thereby blocking the action of histamine and exerting antihistaminic effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
Diphenhydramine hydrochloride: A well-known antihistamine with a similar structure.
Fexofenadine hydrochloride: Another antihistamine with a different chemical structure but similar therapeutic effects.
Cetirizine dihydrochloride: A widely used antihistamine with a different mechanism of action.
Uniqueness
2-(Diphenylmethoxy)-N-morpholinoethylamine hydrochloride is unique due to its specific combination of a diphenylmethoxy group and a morpholinoethylamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
63918-19-4 |
|---|---|
分子式 |
C19H25ClN2O2 |
分子量 |
348.9 g/mol |
IUPAC名 |
2-benzhydryloxyethyl(morpholin-4-yl)azanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)23-14-11-20-21-12-15-22-16-13-21;/h1-10,19-20H,11-16H2;1H |
InChIキー |
BDDYLBIKOCDHKY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1[NH2+]CCOC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


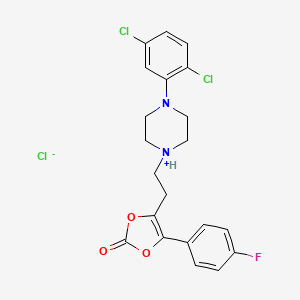
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

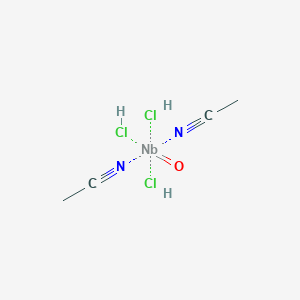
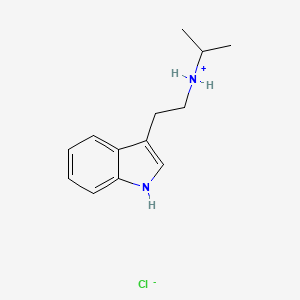
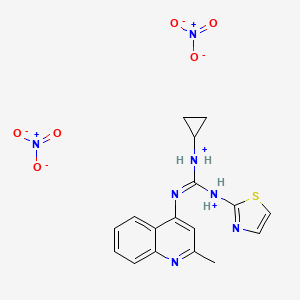
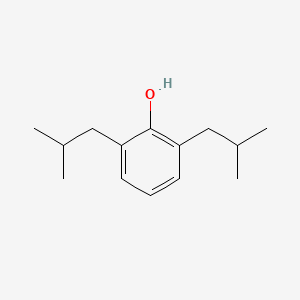
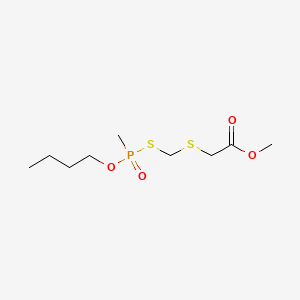

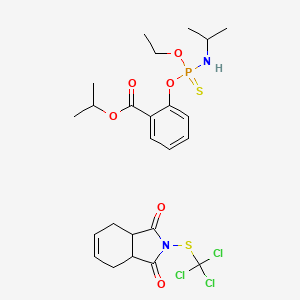
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)
